

Role of 5-Iodo-1-methylpyridin-2(1H)-one in medicinal chemistry

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Compound of Interest

Compound Name: 5-Iodo-1-methylpyridin-2(1H)-one

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An In-depth Technical Guide to the Role of **5-Iodo-1-methylpyridin-2(1H)-one** in Medicinal Chemistry

Abstract

5-Iodo-1-methylpyridin-2(1H)-one has emerged as a pivotal building block in modern medicinal chemistry. Its structure, featuring a pyridinone core with a strategically placed iodine atom, offers a versatile platform for the synthesis of complex, biologically active molecules. The pyridinone scaffold is a privileged motif found in numerous therapeutic agents, while the iodo group serves as a highly reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive exploration of the synthesis, chemical reactivity, and application of **5-Iodo-1-methylpyridin-2(1H)-one** in drug discovery, with a particular focus on its role in the development of targeted therapies such as PARP and kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the knowledge to effectively utilize this valuable synthetic intermediate.

Introduction: The Pyridinone Scaffold and the Strategic Role of Iodination

Pyridin-2(1H)-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their ability to engage in various biological interactions.^[1] The pyridinone ring system can act as a versatile scaffold, providing multiple points for chemical

modification and possessing both hydrogen bond donors and acceptors.[1] This allows for fine-tuning of a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for drug development.[1]

The introduction of an iodine atom at the 5-position of the 1-methylpyridin-2(1H)-one core dramatically enhances its utility. The carbon-iodine bond is the most reactive among carbon-halogen bonds in common palladium-catalyzed cross-coupling reactions, enabling the efficient and selective introduction of a wide array of chemical moieties under mild conditions. This strategic placement of iodine transforms the simple pyridinone into a powerful intermediate for building molecular complexity and generating libraries of compounds for biological screening.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its application in synthesis.

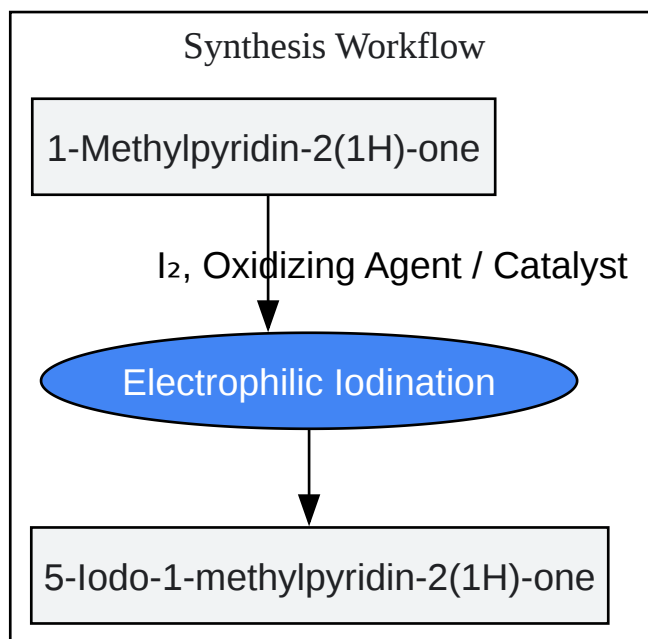
| Property | Value | Source |
|-------------------|-----------------------------------|--------|
| Molecular Formula | C ₆ H ₆ INO | |
| Molecular Weight | 235.02 g/mol | |
| CAS Number | 60154-05-4 | |
| Melting Point | 73-74 °C | |
| Boiling Point | 276.9 ± 29.0 °C at 760 mmHg | |
| Physical Form | Solid | |

Synthesis of 5-Iodo-1-methylpyridin-2(1H)-one

The most direct and common route to **5-Iodo-1-methylpyridin-2(1H)-one** is through the electrophilic iodination of its precursor, 1-methylpyridin-2(1H)-one.[2] This reaction leverages the electron-rich nature of the pyridinone ring, which directs electrophilic substitution.

The choice of iodinating agent is critical for achieving high yield and regioselectivity. Molecular iodine (I₂) is a common reagent, often used in the presence of a catalyst or an oxidizing agent to generate a more potent electrophilic iodine species.[3][4] The reaction mechanism typically

involves the formation of an iodonium ion, which is then attacked by the electron-rich pyridinone ring.



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Caption: General workflow for the synthesis of the title compound.

Protocol: Electrophilic Iodination of 1-Methylpyridin-2(1H)-one

This protocol provides a representative method for the synthesis of **5-Iodo-1-methylpyridin-2(1H)-one**.

Materials:

- 1-Methylpyridin-2(1H)-one
- Molecular Iodine (I₂)
- Oxidizing agent (e.g., H₂O₂, nitric acid) or Lewis acid catalyst
- Appropriate solvent (e.g., acetic acid, acetonitrile)

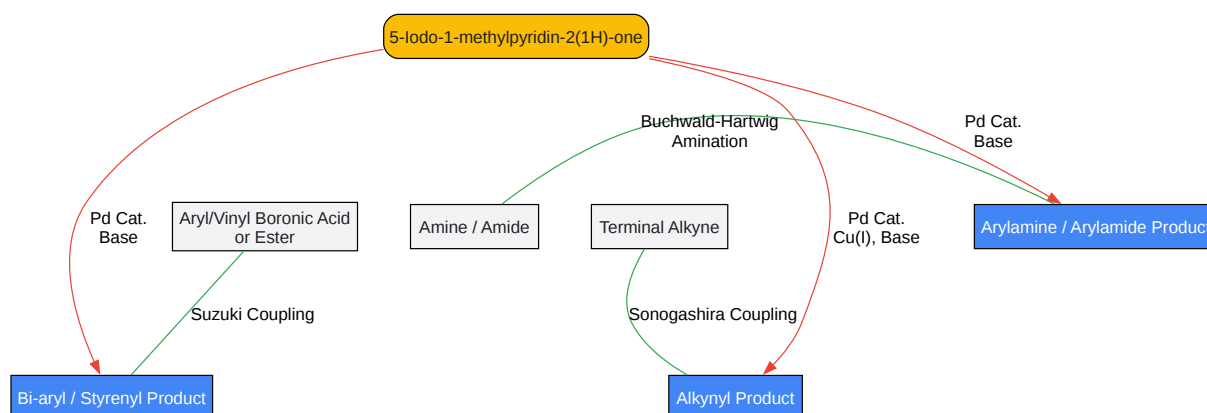
- Standard laboratory glassware and safety equipment

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve 1-methylpyridin-2(1H)-one (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
- **Reagent Addition:** Add molecular iodine (I_2 , typically 1.0-1.2 eq) to the solution. If required, add the catalyst or oxidizing agent portion-wise, monitoring for any exothermic reaction.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Quench any excess iodine with a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
- **Extraction:** If necessary, dilute the mixture with water and extract the product into an organic solvent such as dichloromethane or ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure **5-Iodo-1-methylpyridin-2(1H)-one**.

A Versatile Building Block for Drug Discovery

The true power of **5-Iodo-1-methylpyridin-2(1H)-one** in medicinal chemistry lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new bonds, enabling the construction of diverse molecular architectures from a common intermediate.



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Caption: Key cross-coupling reactions utilizing the title compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.^{[5][6]} This reaction is catalyzed by a combination of palladium and copper(I) complexes and is tolerant of a wide range of functional groups.^{[7][8]} In the context of drug design, introducing an alkynyl group can provide a rigid linker to probe protein binding pockets or serve as a precursor for other functional groups.

Protocol: General Sonogashira Cross-Coupling

This protocol is adapted from established methods for the Sonogashira coupling of aryl iodides.^{[7][9]}

Materials:

- **5-Iodo-1-methylpyridin-2(1H)-one** (1.0 eq)
- Terminal alkyne (1.2 eq)
- Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
- Copper(I) iodide (CuI, 4-10 mol%)
- Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq)
- Anhydrous solvent (e.g., THF, DMF)

Procedure:

- **Inert Atmosphere:** To a dry Schlenk flask, add the **5-Iodo-1-methylpyridin-2(1H)-one**, palladium catalyst, and CuI. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- **Solvent and Reagent Addition:** Add the anhydrous solvent, followed by the amine base. Stir the mixture for 5-10 minutes at room temperature. Add the terminal alkyne dropwise via syringe.^[7]
- **Reaction:** Heat the reaction mixture (typically 50-80 °C) and monitor its progress by TLC.
- **Workup:** Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.^[7]
- **Purification:** Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired alkynylated pyridinone.

Suzuki Coupling: Creating Bi-aryl Structures

The Suzuki coupling reaction forms a C-C bond between an organoboron compound (boronic acid or ester) and an organohalide. It is one of the most widely used reactions in pharmaceutical synthesis for constructing bi-aryl scaffolds, which are common motifs in kinase inhibitors and other targeted therapies.^{[1][10]} Using **5-Iodo-1-methylpyridin-2(1H)-one** allows for the introduction of diverse aryl or heteroaryl rings at the 5-position.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is invaluable for synthesizing arylamines, which are key components of many drug molecules, providing crucial hydrogen bonding interactions with protein targets.

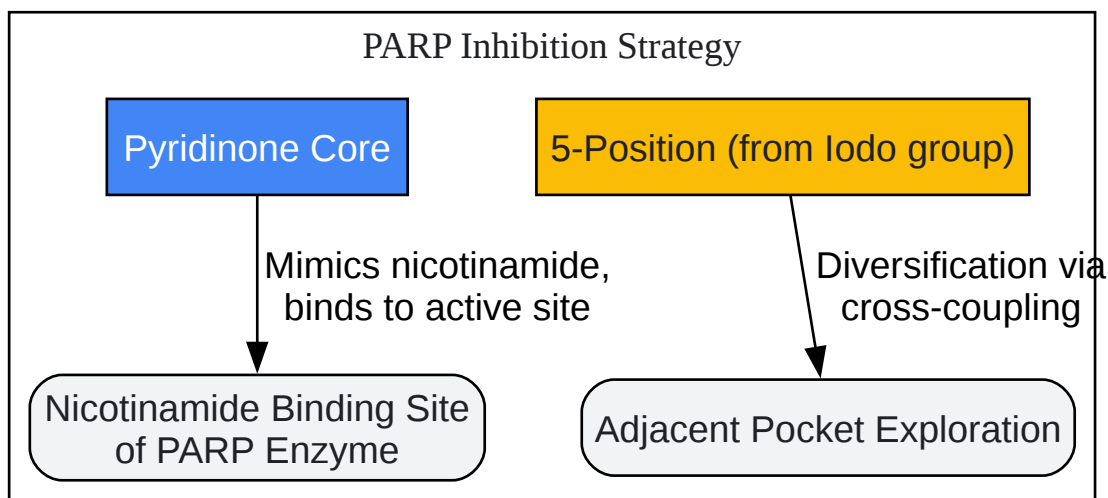
Case Studies: Applications in Targeted Therapy

The synthetic versatility of **5-Iodo-1-methylpyridin-2(1H)-one** has been exploited in the development of inhibitors for several important drug targets.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA single-strand break repair.^{[11][12]} Inhibiting PARP in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a successful class of anti-cancer drugs.^{[11][12]}

The pyridin-2(1H)-one core is an excellent bioisostere of the nicotinamide moiety of NAD⁺, the natural substrate for PARP.^[13] This allows pyridinone-based inhibitors to occupy the nicotinamide-binding site of the enzyme. **5-Iodo-1-methylpyridin-2(1H)-one** serves as an ideal starting point to synthesize analogs where the 5-position is elaborated with groups that can interact with adjacent pockets in the PARP active site, enhancing potency and selectivity.^[13]
^[14]



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Caption: Pharmacophore strategy for pyridinone-based PARP inhibitors.

Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of cancer and other diseases.[10] Many kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme. The pyridinone scaffold can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[15]

5-Iodo-1-methylpyridin-2(1H)-one allows for the synthesis of kinase inhibitor libraries by using Suzuki or Sonogashira couplings to append various aromatic and heterocyclic groups. These appended groups can then occupy other regions of the ATP-binding site to achieve high affinity and selectivity for the target kinase.[16]

Pirfenidone Analogs and Anti-fibrotic Agents

Pirfenidone, or 5-methyl-1-phenyl-2(1H)-pyridone, is an approved drug for the treatment of idiopathic pulmonary fibrosis.[17][18] Its mechanism involves the downregulation of pro-fibrotic and pro-inflammatory cytokines.[19] **5-Iodo-1-methylpyridin-2(1H)-one** is a direct precursor for synthesizing novel analogs of pirfenidone. By replacing the iodine with different groups, researchers can explore the structure-activity relationship (SAR) to develop next-generation anti-fibrotic agents with improved efficacy or safety profiles.[18][19][20]

Conclusion and Future Outlook

5-Iodo-1-methylpyridin-2(1H)-one is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its straightforward synthesis and exceptional versatility in palladium-catalyzed cross-coupling reactions provide medicinal chemists with a reliable and efficient platform for generating novel, diverse, and complex molecules. Its proven applicability in the synthesis of high-value therapeutic agents, including PARP and kinase inhibitors, underscores its importance. As the demand for targeted and personalized medicines grows, the role of such powerful and adaptable building blocks will continue to expand, enabling the rapid exploration of chemical space and the development of the next generation of innovative therapies.

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